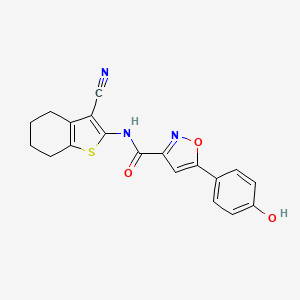
4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid is a compound that combines the structural features of naphthalene, morpholine, and oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid typically involves the reaction of 3-(1-naphthyloxy)propylamine with morpholine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) or acetonitrile, and the reaction temperature is maintained at around 0–5 °C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of non-toxic reagents and solvents, are often applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and substituted morpholine compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins and enzymes, making it useful in the study of biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate with DNA, while the morpholine ring can interact with protein active sites. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Phenylpropyl)morpholine
- 4-(3-Benzylpropyl)morpholine
- 4-(3-(2-Naphthyloxy)propyl)morpholine
Uniqueness
4-(3-Naphthalen-1-yloxypropyl)morpholine;oxalic acid is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties.
Propriétés
IUPAC Name |
4-(3-naphthalen-1-yloxypropyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-2-7-16-15(5-1)6-3-8-17(16)20-12-4-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h1-3,5-8H,4,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZQUPAZPJZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6131840.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)
![(5E)-3-amino-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6131858.png)
![1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B6131865.png)
![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)

![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B6131885.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B6131891.png)
![N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B6131894.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide hydrochloride](/img/structure/B6131929.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131937.png)
